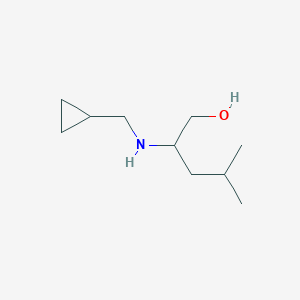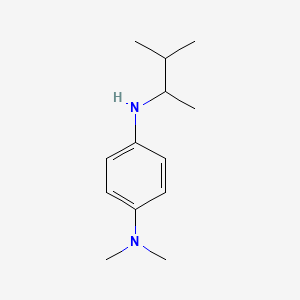
(1R)-1-(2-fluoro-5-methylphenyl)ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride is a chiral amine compound with significant applications in pharmaceutical and chemical research. This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which contribute to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride typically involves the asymmetric reduction of the corresponding ketone precursor. One common method is the reduction of 2-fluoro-5-methylacetophenone using chiral catalysts or biocatalysts to achieve high enantioselectivity. The reaction conditions often include the use of hydrophilic organic solvents, such as isopropanol, to enhance the solubility of the substrate and improve the yield .
Industrial Production Methods: In industrial settings, the production of ®-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride may involve large-scale asymmetric reduction processes using recombinant whole-cell biocatalysts. These processes are optimized for high yield and enantiomeric excess, making them suitable for the production of pharmaceutical intermediates .
Análisis De Reacciones Químicas
Types of Reactions: ®-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
®-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: It is a key intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of ®-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The pathways involved may include modulation of neurotransmitter release or inhibition of enzyme activity .
Comparación Con Compuestos Similares
- ®-1-(2-Fluoro-4-methylphenyl)ethanamine hydrochloride
- ®-1-(2-Fluoro-3-methylphenyl)ethanamine hydrochloride
- ®-1-(2-Fluoro-5-chlorophenyl)ethanamine hydrochloride
Comparison: Compared to its analogs, ®-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride exhibits unique properties due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This configuration enhances its chemical stability and biological activity, making it a valuable compound in pharmaceutical research .
Propiedades
Fórmula molecular |
C9H13ClFN |
|---|---|
Peso molecular |
189.66 g/mol |
Nombre IUPAC |
1-(2-fluoro-5-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12FN.ClH/c1-6-3-4-9(10)8(5-6)7(2)11;/h3-5,7H,11H2,1-2H3;1H |
Clave InChI |
HJMGPKQOWKNPAE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)F)C(C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


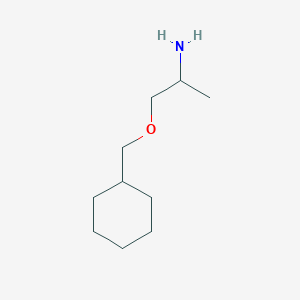
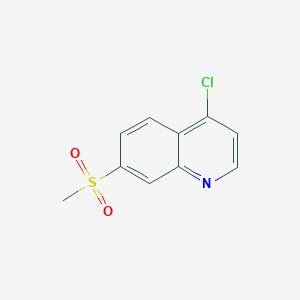
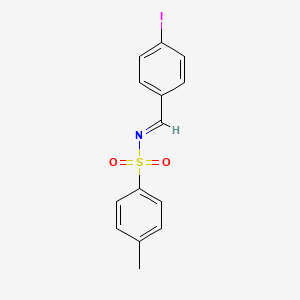
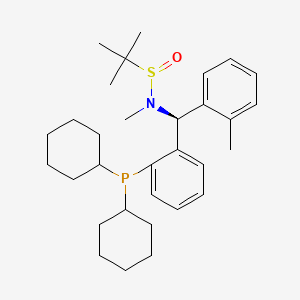
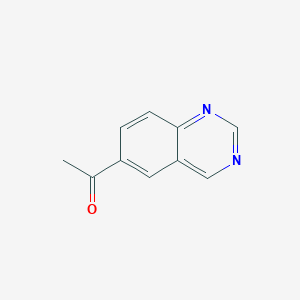
![N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-3-amine](/img/structure/B15328854.png)

![2-Chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]pyridine-3-carboxylic acid](/img/structure/B15328860.png)
![8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15328874.png)
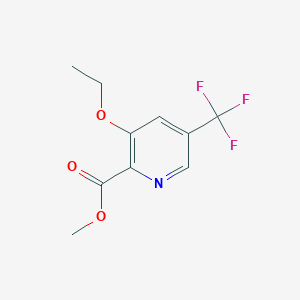

![6-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15328889.png)
